Methyl 5-(aminomethyl)pyrimidine-2-carboxylate hcl
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Overview
Description
Methyl 5-(aminomethyl)pyrimidine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C7H10ClN3O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(aminomethyl)pyrimidine-2-carboxylate hydrochloride typically involves the reaction of methyl 2-aminopyrimidine-5-carboxylate with formaldehyde and hydrochloric acid. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to minimize impurities and maximize yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(aminomethyl)pyrimidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the compound into a more reduced form, potentially altering its reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can yield a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
Methyl 5-(aminomethyl)pyrimidine-2-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 5-(aminomethyl)pyrimidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-aminopyrimidine-5-carboxylate
- 5-aminomethyl-pyridine-2-carbonitrile
- Methyl 3-aminopyridine-4-carboxylate
- 5-Aminopyridine-2-carboxamidoxime
Uniqueness
Methyl 5-(aminomethyl)pyrimidine-2-carboxylate hydrochloride is unique due to its specific structure, which allows for distinct interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C7H10ClN3O2 |
---|---|
Molecular Weight |
203.62 g/mol |
IUPAC Name |
methyl 5-(aminomethyl)pyrimidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H9N3O2.ClH/c1-12-7(11)6-9-3-5(2-8)4-10-6;/h3-4H,2,8H2,1H3;1H |
InChI Key |
ODGNSHZDCFJBML-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C(C=N1)CN.Cl |
Origin of Product |
United States |
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